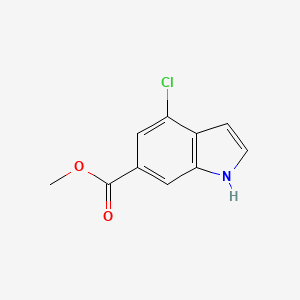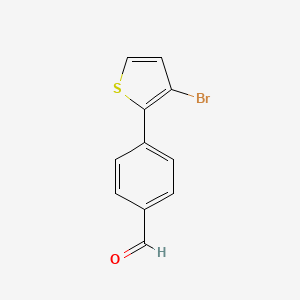
4-chloro-1H-indole-6-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 4-chloro-1H-indole-6-carboxylate is a chemical compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in chemistry, biology, and medicine .
Applications De Recherche Scientifique
Methyl 4-chloro-1H-indole-6-carboxylate has several scientific research applications, including:
Mécanisme D'action
Target of Action
Methyl 4-chloro-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including Methyl 4-chloro-1H-indole-6-carboxylate, may affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
Methyl 4-chloro-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in inflammatory processes . Additionally, methyl 4-chloro-1H-indole-6-carboxylate may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses.
Cellular Effects
Methyl 4-chloro-1H-indole-6-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in apoptosis and cell proliferation . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of methyl 4-chloro-1H-indole-6-carboxylate involves its binding interactions with biomolecules. It may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. For instance, indole derivatives have been shown to bind to nuclear receptors, modulating the transcription of target genes . This binding interaction can result in the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-chloro-1H-indole-6-carboxylate may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to methyl 4-chloro-1H-indole-6-carboxylate may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of methyl 4-chloro-1H-indole-6-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it may cause toxic or adverse effects. For example, indole derivatives have been reported to induce hepatotoxicity and nephrotoxicity at high concentrations . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
Methyl 4-chloro-1H-indole-6-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives have been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This interaction can affect the pharmacokinetics and pharmacodynamics of the compound, influencing its efficacy and safety.
Transport and Distribution
The transport and distribution of methyl 4-chloro-1H-indole-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For instance, indole derivatives have been reported to interact with organic anion transporters, facilitating their uptake into cells . The distribution of methyl 4-chloro-1H-indole-6-carboxylate within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of methyl 4-chloro-1H-indole-6-carboxylate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Indole derivatives have been shown to localize in the nucleus, mitochondria, and endoplasmic reticulum, where they exert their effects on cellular processes . The subcellular localization of methyl 4-chloro-1H-indole-6-carboxylate can influence its interactions with biomolecules and its overall biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-1H-indole-6-carboxylate typically involves the reaction of 4-chloroindole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for methyl 4-chloro-1H-indole-6-carboxylate often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium methoxide, or primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted indole derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate: This compound has similar structural features but includes additional fluorine and methyl groups, which can alter its chemical and biological properties.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This derivative has an amino group and an isobutoxy group, providing different reactivity and potential biological activities.
Uniqueness
Methyl 4-chloro-1H-indole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloro group allows for various substitution reactions, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
methyl 4-chloro-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXKOXNZVJDRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646520 | |
| Record name | Methyl 4-chloro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-78-1 | |
| Record name | Methyl 4-chloro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)


![Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate](/img/structure/B1371816.png)
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B1371817.png)
![4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde](/img/structure/B1371818.png)



![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B1371822.png)




